4-(3-Methylpyrazin-2-YL)butan-1-OL
Overview
Description
4-(3-Methylpyrazin-2-YL)butan-1-OL is an organic compound with the molecular formula C9H14N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a butanol group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrazin-2-YL)butan-1-OL typically involves the reaction of 3-methylpyrazine with a butanol derivative under specific conditions. One common method is the alkylation of 3-methylpyrazine with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrazin-2-YL)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Methylpyrazin-2-YL)butan-1-one or 4-(3-Methylpyrazin-2-YL)butanal.
Reduction: Dihydro-4-(3-Methylpyrazin-2-YL)butan-1-OL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methylpyrazin-2-YL)butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrazin-2-YL)butan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the butanol group can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpyrazin-3-YL)butan-1-OL
- 4-(3-Ethylpyrazin-2-YL)butan-1-OL
- 4-(3-Methylpyrazin-2-YL)pentan-1-OL
Uniqueness
4-(3-Methylpyrazin-2-YL)butan-1-OL is unique due to the specific positioning of the methyl group on the pyrazine ring and the butanol side chain. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
4-(3-methylpyrazin-2-yl)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-9(4-2-3-7-12)11-6-5-10-8/h5-6,12H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZXUGJUGIQCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90740423 | |
Record name | 4-(3-Methylpyrazin-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90740423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-91-9 | |
Record name | 4-(3-Methylpyrazin-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90740423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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